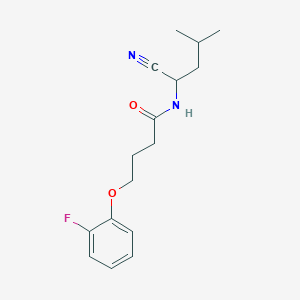
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide, also known as CB13, is a synthetic cannabinoid that has been developed for scientific research purposes. It belongs to the class of compounds known as selective agonists of the CB2 receptor, which is a part of the endocannabinoid system. The endocannabinoid system is involved in many physiological processes, including pain, inflammation, and immune function. CB13 has been shown to have potential therapeutic applications in these areas, making it an important subject of scientific research.
作用機序
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide acts as a selective agonist of the CB2 receptor, which is primarily expressed in immune cells. Activation of the CB2 receptor has been shown to have anti-inflammatory and immunomodulatory effects. This compound has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the brain and is responsible for the psychoactive effects of cannabinoids.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and inflammatory bowel disease. This compound has also been shown to have immunomodulatory effects, including the inhibition of cytokine production and the modulation of T-cell function. Additionally, this compound has been shown to have antitumor effects in vitro, although further studies are needed to determine its potential as a cancer therapy.
実験室実験の利点と制限
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has several advantages as a research tool. It is a selective agonist of the CB2 receptor, which allows for the study of the specific effects of CB2 activation. Additionally, this compound is a synthetic compound, which allows for precise control over its chemical structure and purity. However, this compound also has some limitations as a research tool. Its effects may be influenced by factors such as dose, route of administration, and the presence of other cannabinoids or drugs. Additionally, this compound has not been extensively studied in humans, so its safety and efficacy in clinical settings are not well understood.
将来の方向性
There are several potential future directions for research on N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide. One area of interest is the development of this compound-based therapies for inflammatory and autoimmune diseases. Additionally, further studies are needed to determine the potential of this compound as a cancer therapy. Other potential areas of research include the effects of this compound on the gut microbiome and the development of this compound-based imaging agents for the study of the endocannabinoid system. Overall, this compound is a promising research tool with potential applications in a variety of areas.
合成法
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide can be synthesized via a multistep process involving several chemical reactions. The starting material is 2-fluorophenol, which is reacted with 1-bromo-3-methylbutane to form the intermediate 4-(2-fluorophenoxy)-3-methylbutyl bromide. This intermediate is then reacted with sodium cyanide to form the nitrile, which is subsequently reduced with lithium aluminum hydride to form the final product, this compound.
科学的研究の応用
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide has been the subject of extensive scientific research due to its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and immunomodulatory effects in preclinical studies. This compound has also been investigated for its potential use in the treatment of cancer, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis.
特性
IUPAC Name |
N-(1-cyano-3-methylbutyl)-4-(2-fluorophenoxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21FN2O2/c1-12(2)10-13(11-18)19-16(20)8-5-9-21-15-7-4-3-6-14(15)17/h3-4,6-7,12-13H,5,8-10H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSVUCHAWMMOTAQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C#N)NC(=O)CCCOC1=CC=CC=C1F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
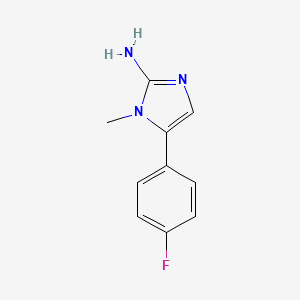
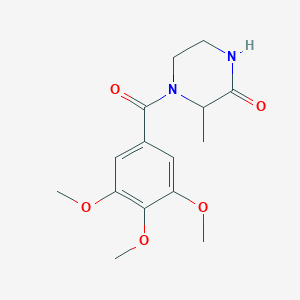
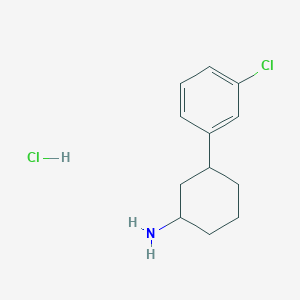
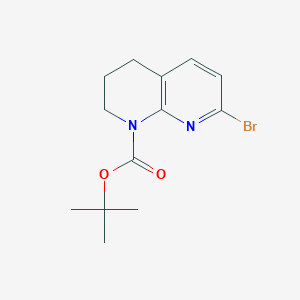
![1-[(E)-2-(3-Chlorophenyl)ethenyl]sulfonylpiperidin-3-amine;hydrochloride](/img/structure/B2852782.png)
![N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2852783.png)
![N-(3-chlorophenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2852785.png)

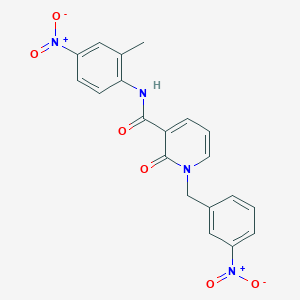
![N-(2-fluorophenyl)-3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2852790.png)

![1-[(3R,4S)-4-Methoxyoxolan-3-yl]triazole-4-carboxamide](/img/structure/B2852794.png)
![N-(3,4-dimethoxyphenyl)-2-((3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2852795.png)

